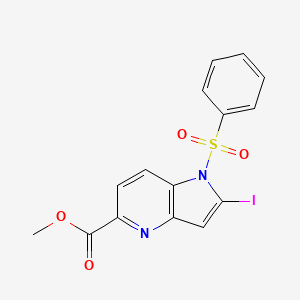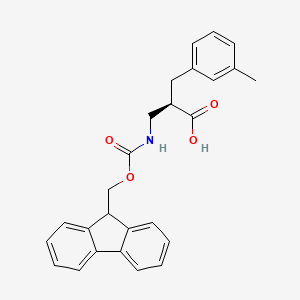![molecular formula C8H9NO3S B12954826 Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]-](/img/structure/B12954826.png)
Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]- is a chemical compound with a molecular formula of C8H9NO3S This compound is characterized by the presence of a pyridine ring substituted with a methylsulfonyl group and an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-pyridinecarboxaldehyde and methylsulfonyl chloride.
Formation of Intermediate: The 3-pyridinecarboxaldehyde undergoes a reaction with methylsulfonyl chloride in the presence of a base like triethylamine to form an intermediate compound.
Final Product Formation: The intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride to yield Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]-.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the reagents and intermediates.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to inflammation, microbial growth, or other biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 1-[4-(methylsulfonyl)phenyl]-: Similar structure but with a phenyl ring instead of a pyridine ring.
Ethanone, 1-[3-(methylsulfonyl)phenyl]-: Another similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]- and its significance in various fields of research
Propriétés
Formule moléculaire |
C8H9NO3S |
|---|---|
Poids moléculaire |
199.23 g/mol |
Nom IUPAC |
1-(5-methylsulfonylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H9NO3S/c1-6(10)7-3-8(5-9-4-7)13(2,11)12/h3-5H,1-2H3 |
Clé InChI |
QPEIFLDHOPDCJC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CN=C1)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


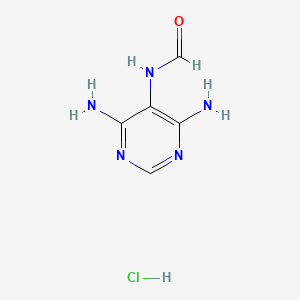


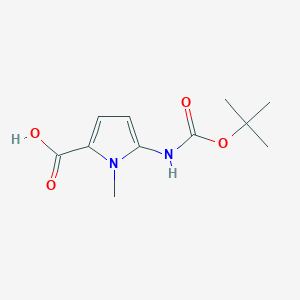
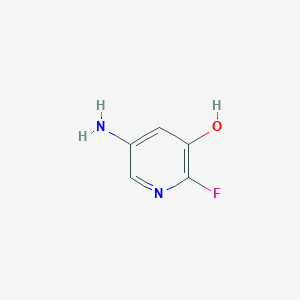
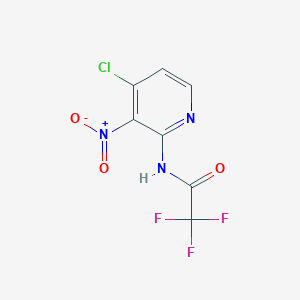




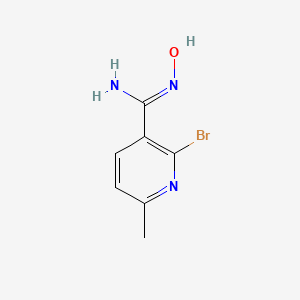
![3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B12954806.png)
